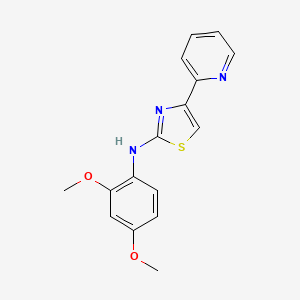
3-bromo-5-chloropyridine-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloropyridine-4-sulfonyl fluoride (3-BCPSF) is a novel organic compound that has been studied for its potential use in various scientific and medical applications. It is a brominated, chlorinated, and sulfonated pyridine derivative that is used as a reagent in organic synthesis. 3-BCPSF has been studied for its ability to produce new compounds with a range of properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-bromo-5-chloropyridine-4-sulfonyl fluoride is not yet fully understood. However, it is believed that the bromine and chlorine atoms in the compound act as electron-withdrawing groups, which can increase the reactivity of the sulfonyl group. This increased reactivity of the sulfonyl group may be responsible for the compound's ability to form new compounds with a range of properties and potential applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-chloropyridine-4-sulfonyl fluoride have not yet been studied in detail. However, it is believed that the compound may have a range of effects on the body due to its ability to form new compounds with a range of properties. It is possible that 3-bromo-5-chloropyridine-4-sulfonyl fluoride may have an effect on the body's metabolism, as well as an effect on the body's immune system.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-5-chloropyridine-4-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it a cost-effective option for use in organic synthesis. Additionally, it is a stable compound, which makes it a reliable reagent for use in laboratory experiments. The main limitation of 3-bromo-5-chloropyridine-4-sulfonyl fluoride is that it is a relatively new compound, and its potential applications and effects on the body are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-bromo-5-chloropyridine-4-sulfonyl fluoride. It could be used to synthesize a range of compounds with potential applications in drug delivery and drug targeting. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound on the body. Additionally, 3-bromo-5-chloropyridine-4-sulfonyl fluoride could be used to synthesize a range of compounds with potential applications in materials science and energy storage. Finally, 3-bromo-5-chloropyridine-4-sulfonyl fluoride could be used to synthesize compounds with potential applications in nanotechnology, such as nanomaterials and nanodevices.
Synthesemethoden
3-bromo-5-chloropyridine-4-sulfonyl fluoride can be synthesized from 4-chloro-3-bromopyridine-2-sulfonyl chloride (4-CBPSC) and sodium fluoride. 4-CBPSC is first reacted with sodium fluoride in aqueous solution, which produces 3-bromo-5-chloropyridine-4-sulfonyl fluoride. The reaction is carried out at room temperature and the product is isolated by recrystallization. The yield of 3-bromo-5-chloropyridine-4-sulfonyl fluoride is typically high, with yields ranging from 80-90%.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-chloropyridine-4-sulfonyl fluoride has been studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, organometallics, and polymers. It has also been used in the synthesis of bioactive compounds, such as antibiotics and anti-tumor agents. Additionally, 3-bromo-5-chloropyridine-4-sulfonyl fluoride has been used in the synthesis of compounds with potential applications in drug delivery and drug targeting.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-chloropyridine-4-sulfonyl fluoride involves the introduction of a bromine atom at the 3-position of pyridine, followed by the introduction of a chlorine atom at the 5-position. The sulfonyl fluoride group is then introduced at the 4-position.", "Starting Materials": [ "2-chloropyridine", "sulfuryl chloride", "bromine", "potassium carbonate", "acetonitrile", "dimethylformamide" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with bromine in acetonitrile to yield 3-bromo-2-chloropyridine.", "Step 2: 3-bromo-2-chloropyridine is then reacted with sulfuryl chloride in the presence of potassium carbonate and dimethylformamide to yield 3-bromo-5-chloropyridine-2-sulfonyl chloride.", "Step 3: The 4-position of 3-bromo-5-chloropyridine-2-sulfonyl chloride is then substituted with fluoride using potassium fluoride in dimethylformamide to yield 3-bromo-5-chloropyridine-4-sulfonyl fluoride." ] } | |
CAS-Nummer |
2751614-95-4 |
Produktname |
3-bromo-5-chloropyridine-4-sulfonyl fluoride |
Molekularformel |
C5H2BrClFNO2S |
Molekulargewicht |
274.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



